molecular formula C12H16F2O2 B1377693 1-(2,2-Diethoxyethyl)-2,4-difluorobenzene CAS No. 1443342-21-9

1-(2,2-Diethoxyethyl)-2,4-difluorobenzene

Cat. No. B1377693
M. Wt: 230.25 g/mol
InChI Key: HANYTLJFPJHBKS-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-2,4-difluorobenzene (DDE2F2) is a synthetic compound that has been used in various scientific research applications. This compound is a derivative of benzene, a six-sided aromatic hydrocarbon, and is composed of two ethoxyethyl groups and two fluorine atoms. It is a colorless liquid at room temperature and has a boiling point of 77 °C. DDE2F2 has been used as a reagent in organic synthesis, as well as for its biological and physiological effects.

Scientific Research Applications

Organometallic Chemistry and Material Fabrication

Exploring Structural Opportunities through Regioflexible Substitution : The work by Schlosser and Heiss (2003) demonstrates the use of modern organometallic methods to convert inexpensive starting materials like 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, showcasing the potential of such compounds in synthesizing complex molecules with high precision and flexibility Schlosser & Heiss, 2003.

Covalent Organic Frameworks (COFs) : Uribe-Romo et al. (2011) synthesized new COFs using hydrazone linkages that resulted in highly crystalline, chemically and thermally stable materials with permanent porosity. This expands the possibilities for porous materials in various applications, including gas storage and separation Uribe-Romo et al., 2011.

Chemical Synthesis and Reactions

Synthesis of High-Purity Halodifluorobenzenes : Moore (2003) developed a method for preparing high-purity 1-chloro-2,6-difluorobenzene, highlighting the compound's utility as an intermediate in the synthesis of active pharmaceutical and agricultural ingredients. This underlines the importance of such compounds in industrial chemistry applications Moore, 2003.

Nucleophilic Aromatic Substitution and Sol-Gel Process : Seifert et al. (2003) utilized nucleophilic substitution reactions of fluorine in aromatic compounds with aminoalkyl trialkoxysilanes, followed by a sol-gel process, for fabricating chromophoric sol-gel materials. This showcases the application in material science for creating substances with specific optical properties Seifert et al., 2003.

Advanced Material Applications

Liquid Crystal Oligomers : Chiba and Yoshizawa (2008) prepared a dimesogenic liquid crystal showing oligomeric effects on physical properties such as nematic phase stability and electrooptical response, indicating the potential of difluorobenzene derivatives in the development of advanced liquid crystal devices Chiba & Yoshizawa, 2008.

Corrosion Inhibition

Green Corrosion Inhibitor for Steel : Verma, Quraishi, and Singh (2015) studied the corrosion inhibition properties of 2-aminobenzene-1,3-dicarbonitriles derivatives on mild steel in HCl, highlighting the role of fluorinated benzene derivatives in developing efficient corrosion inhibitors Verma, Quraishi, & Singh, 2015.

properties

IUPAC Name

1-(2,2-diethoxyethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c1-3-15-12(16-4-2)7-9-5-6-10(13)8-11(9)14/h5-6,8,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANYTLJFPJHBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=C(C=C(C=C1)F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256636
Record name Benzene, 1-(2,2-diethoxyethyl)-2,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diethoxyethyl)-2,4-difluorobenzene

CAS RN

1443342-21-9
Record name Benzene, 1-(2,2-diethoxyethyl)-2,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443342-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(2,2-diethoxyethyl)-2,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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